molecular formula C10H13NO3S2 B14325731 O-Propyl (benzenesulfonyl)carbamothioate CAS No. 102860-26-4

O-Propyl (benzenesulfonyl)carbamothioate

Cat. No.: B14325731
CAS No.: 102860-26-4
M. Wt: 259.3 g/mol
InChI Key: YGIJJWPORAJPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Propyl (benzenesulfonyl)carbamothioate is an organic compound that belongs to the class of carbamothioates. These compounds are characterized by the presence of a carbamothioate group, which is a functional group containing a sulfur atom double-bonded to a carbon atom, with the carbon atom also bonded to an oxygen atom and a nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Propyl (benzenesulfonyl)carbamothioate typically involves multiple steps One common method includes the Friedel-Crafts acylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3)The final step involves the reaction of the sulfonylated intermediate with a carbamothioate reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

O-Propyl (benzenesulfonyl)carbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Properties

CAS No.

102860-26-4

Molecular Formula

C10H13NO3S2

Molecular Weight

259.3 g/mol

IUPAC Name

O-propyl N-(benzenesulfonyl)carbamothioate

InChI

InChI=1S/C10H13NO3S2/c1-2-8-14-10(15)11-16(12,13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,15)

InChI Key

YGIJJWPORAJPJF-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=S)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.